1-Benzyl-[1,4]diazepan-6-ol
CAS No.:
Cat. No.: VC13445325
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O |
|---|---|
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 1-benzyl-1,4-diazepan-6-ol |
| Standard InChI | InChI=1S/C12H18N2O/c15-12-8-13-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 |
| Standard InChI Key | ZXWGHKDWHJBPTJ-UHFFFAOYSA-N |
| SMILES | C1CN(CC(CN1)O)CC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC(CN1)O)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 1-benzyl- diazepan-6-ol consists of a diazepane ring (a seven-membered ring with two nitrogen atoms at the 1- and 4-positions). The benzyl group () is attached to the nitrogen at position 1, while a hydroxyl group () occupies position 6. This configuration imparts polarity and hydrogen-bonding capability, critical for interactions in biological systems .
Physicochemical Characteristics
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 218.30 g/mol | |
| Density | 1.025 g/cm³ | |
| Boiling Point | 258.2°C at 760 mmHg | |
| Flash Point | 144.4°C | |
| Vapor Pressure | 0.002 mmHg at 25°C | |
| Refractive Index | 1.466 |
The compound’s moderate boiling point and low vapor pressure suggest stability under standard laboratory conditions, while its density and refractive index align with typical organic heterocycles .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common synthetic route involves the reaction of -dibenzylethylenediamine with 1,3-dibromo-2-propanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, forming the diazepane ring through cyclization:
Microwave-assisted synthesis has been explored to enhance regioselectivity, particularly for derivatives where alkylation at specific nitrogen atoms is desired . For instance, microwave heating redirects alkylation to the N-4 position in related benzodiazepines by favoring the formation of higher-energy intermediates .
Industrial-Scale Considerations
Industrial production optimizes reaction conditions for yield and purity, employing continuous flow processes and advanced purification techniques such as chromatography or crystallization. Scalability challenges include managing exothermic reactions and ensuring consistent stereochemical outcomes.
Chemical Reactivity and Functionalization
Oxidation and Reduction
The hydroxyl group at position 6 undergoes oxidation to form ketones or aldehydes using reagents like chromium trioxide () or potassium permanganate (). Conversely, reduction with lithium aluminum hydride () yields deoxygenated derivatives.
Substitution Reactions
The benzyl groups can be replaced via nucleophilic substitution. For example, treatment with halides or amines in basic conditions produces analogs with modified pharmacological profiles.
Biological Activity and Mechanisms
Antimicrobial Properties
1-Benzyl- diazepan-6-ol exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes like dipeptidyl peptidase-IV (DPP-IV).
Enzyme Inhibition
The compound acts as a DPP-IV inhibitor (), a target for type 2 diabetes therapy. By prolonging incretin activity, it enhances insulin secretion and suppresses glucagon release .
Central Nervous System (CNS) Effects
Structural similarities to benzodiazepines suggest potential GABA receptor modulation. Preliminary studies indicate anxiolytic and sedative effects in animal models, though clinical data remain limited .
Applications in Medicinal Chemistry
Drug Development
The compound serves as a scaffold for synthesizing analogs with enhanced bioactivity. For example, 1-benzyl-6-methyl-1,4-diazepan-6-ol (PubChem CID: 84129933) shows improved metabolic stability compared to the parent compound .
Comparative Analysis with Derivatives
This table underscores the impact of substituents on pharmacological profiles .
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